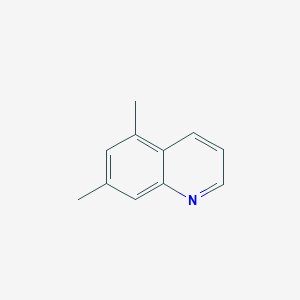

Quinoline, 5,7-dimethyl-

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry and drug discovery. nih.govrsc.org This is due to the wide range of pharmacological activities exhibited by quinoline derivatives, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govorientjchem.org The versatility of the quinoline skeleton has captured the attention of chemists for decades, leading to the development of numerous synthetic methods to access this important moiety. rsc.org

The quinoline nucleus is a key building block for many naturally occurring compounds with significant biological activities. rsc.org Its presence in the structure of many approved drugs highlights its importance in rational drug design. nih.gov The ability to modify the quinoline scaffold at various positions allows for the fine-tuning of its pharmacological properties, leading to the discovery of novel bioactive molecules with improved efficacy and reduced side effects. nih.govorientjchem.org Beyond medicinal chemistry, quinoline derivatives are also investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), and in the agrochemical industry. evitachem.comresearchgate.net

Overview of Advanced Research Trajectories for Quinoline, 5,7-dimethyl-

Advanced research on Quinoline, 5,7-dimethyl- is exploring its potential in several key areas. In medicinal chemistry, it serves as a precursor for synthesizing various bioactive compounds. evitachem.com For instance, derivatives of 5,7-dimethylquinoline are being investigated for their potential anticancer properties, with some studies suggesting they can induce apoptosis in cancer cells. evitachem.com

In the field of materials science, the photophysical properties of Quinoline, 5,7-dimethyl- and its derivatives are of particular interest. evitachem.com These properties make them suitable for applications in the development of organic light-emitting diodes (OLEDs). evitachem.com Research is also being conducted on its use in developing new agrochemicals. evitachem.com

Furthermore, the reactivity of Quinoline, 5,7-dimethyl- makes it a valuable intermediate in organic synthesis. It participates in various chemical reactions, including electrophilic substitution, oxidation, and condensation reactions, allowing for the creation of more complex molecular structures. evitachem.com The synthesis of this compound can be achieved through methods like the Skraup synthesis, which involves the reaction of an aniline (B41778) derivative with glycerol (B35011). evitachem.com

Recent studies have also focused on the catalytic applications of quinoline derivatives. For example, in the context of dearomative reactions, the substituent effects of the methyl groups in 5,7-dimethyl quinoline have been shown to influence the regioselectivity of certain cycloaddition reactions. rsc.org

Table 1: Physicochemical Properties of Quinoline, 5,7-dimethyl-

| Property | Value |

|---|---|

| CAS Number | 20150-89-4 evitachem.com |

| Molecular Formula | C₁₁H₁₁N guidechem.com |

| Molecular Weight | 157.21 g/mol guidechem.com |

| Boiling Point | 273.818 °C at 760 mmHg chemsrc.com |

| Density | 1.053 g/cm³ chemsrc.com |

| pKa | 5.72 ± 0.26 (Predicted) guidechem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. evitachem.com |

| Appearance | Data not available |

| Melting Point | 55-57 °C evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOMGICWOPOOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455314 | |

| Record name | Quinoline, 5,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20150-89-4 | |

| Record name | 5,7-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20150-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 5,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Quinoline, 5,7 Dimethyl and Its Derivatives

Classical and Established Synthetic Routes

Several classical name reactions have been fundamental in the synthesis of the quinoline (B57606) core. These methods, often involving the reaction of anilines with various reagents, have been adapted for the specific synthesis of 5,7-dimethylquinoline.

Skraup Synthesis and its Adaptations for Quinoline, 5,7-dimethyl-

The Skraup synthesis is a well-known and historically significant method for quinoline synthesis. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.org For the synthesis of 5,7-dimethylquinoline, the starting material is 3,5-dimethylaniline (B87155).

The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. metu.edu.tr This is followed by a conjugate addition of the 3,5-dimethylaniline to the acrolein. The resulting intermediate then undergoes cyclization, dehydration, and oxidation to yield 5,7-dimethylquinoline. metu.edu.tr While effective, the traditional Skraup reaction is known for its often violent nature. wikipedia.org To mitigate this, ferrous sulfate (B86663) is commonly used as a moderator. wikipedia.org Arsenic acid can be used as an alternative oxidizing agent to nitrobenzene, resulting in a less vigorous reaction. wikipedia.org

A modification of the Skraup synthesis involves using 3,5-dimethyl-4-aminophenol as the starting material to produce 5,7-Dimethylquinolin-6-ol (B147954). This adaptation utilizes concentrated sulfuric acid or polyphosphoric acid as the catalyst and nitrobenzene or arsenic acid as the oxidizing agent, with the reaction typically conducted at temperatures between 120–150°C under reflux.

| Starting Material | Reagents | Key Conditions | Product |

| 3,5-dimethylaniline | Glycerol, H₂SO₄, Nitrobenzene | Heating, Ferrous sulfate moderator | 5,7-dimethylquinoline |

| 3,5-dimethyl-4-aminophenol | Glycerol, H₂SO₄/Polyphosphoric acid, Nitrobenzene/Arsenic acid | 120–150°C, Reflux | 5,7-Dimethylquinolin-6-ol |

Friedländer Quinoline Synthesis

The Friedländer synthesis provides a versatile and straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.net This method is one of the most widely used for preparing substituted quinolines due to its efficiency. researchgate.net

The synthesis can be catalyzed by various acids, including trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids. wikipedia.orgresearchgate.net The reaction mechanism can proceed via two pathways. In the first, an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound is the rate-limiting step, followed by dehydration and imine formation to yield the quinoline. wikipedia.org Alternatively, the initial step can be the formation of a Schiff base, followed by an Aldol reaction and subsequent elimination. wikipedia.org

For the synthesis of 5,7-dimethylquinoline derivatives, a 2-amino-4,6-dimethyl-substituted benzaldehyde (B42025) or ketone would be reacted with a suitable carbonyl compound. For instance, the condensation of 2-amino-4,6-dimethylphenol (B145764) with a β-keto ester like ethyl acetoacetate (B1235776), catalyzed by a Lewis acid such as ZnCl₂, can be used to form derivatives of 5,7-dimethylquinoline.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 2-amino-4,6-dimethylbenzaldehyde | Ketone with α-methylene | Trifluoroacetic acid, p-toluenesulfonic acid, Lewis acids | Substituted 5,7-dimethylquinoline |

| 2-amino-4,6-dimethylphenol | Ethyl acetoacetate | ZnCl₂, BF₃·Et₂O | 5,7-Dimethylquinolin-6-ol derivative |

Doebner-von Miller Reaction in Quinoline Synthesis

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.org This allows for a wider variety of substitution patterns on the resulting quinoline ring. metu.edu.tr The reaction of an aniline with an α,β-unsaturated aldehyde or ketone is typically catalyzed by Brønsted or Lewis acids like hydrochloric acid, zinc chloride, or p-toluenesulfonic acid. metu.edu.trwikipedia.org

In the context of 5,7-dimethylquinoline synthesis, 3,5-dimethylaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound. For example, reaction with crotonaldehyde (B89634) would be expected to yield a methyl-substituted 5,7-dimethylquinoline. A key aspect of the mechanism is the initial conjugate addition of the aniline to the unsaturated carbonyl compound, which dictates the final substitution pattern. metu.edu.tr

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Product Type |

| 3,5-dimethylaniline | Crotonaldehyde | HCl, ZnCl₂, p-toluenesulfonic acid | Methyl-substituted 5,7-dimethylquinoline |

| 3,5-dimethylaniline | Methyl vinyl ketone | HCl, ZnCl₂, p-toluenesulfonic acid | Methyl-substituted 5,7-dimethylquinoline |

Combes Quinoline Synthesis

The Combes synthesis is characterized by the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and subsequent dehydration to form the quinoline. wikipedia.org

To synthesize 5,7-dimethylquinoline derivatives, 3,5-dimethylaniline would be condensed with a β-diketone. The nature of the β-diketone will determine the substituents at the 2 and 4 positions of the resulting quinoline. For instance, using acetylacetone (B45752) would lead to the formation of 2,4,5,7-tetramethylquinoline. The steric and electronic effects of substituents on both the aniline and the β-diketone can influence the regioselectivity of the reaction. wikipedia.org

| Aniline Derivative | β-Diketone | Catalyst | Product Type |

| 3,5-dimethylaniline | Acetylacetone | Concentrated H₂SO₄ | 2,4,5,7-tetramethylquinoline |

| 3,5-dimethylaniline | Benzoylacetone | Concentrated H₂SO₄ | 2-phenyl-4,5,7-trimethylquinoline |

Riehm Quinoline Synthesis

The Riehm synthesis involves the reaction of an aniline with a ketone in the presence of a catalyst. One described method involves the thermal condensation of aniline hydrochloride with acetone, catalyzed by aluminum chloride, to produce 2,4-dimethylquinoline. researchgate.net This reaction has been adapted for the synthesis of various 2,4-disubstituted quinolines, sometimes with the addition of iodine. researchgate.net For the synthesis of a 5,7-dimethylquinoline derivative, 3,5-dimethylaniline would be the starting aniline.

Advanced and Modern Synthetic Approaches

In addition to the classical methods, modern synthetic chemistry has introduced more advanced and efficient techniques for the synthesis of quinoline derivatives, including those of 5,7-dimethylquinoline. These methods often offer advantages such as improved yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements include the use of microwave irradiation to accelerate reaction times and improve yields. For example, a microwave-assisted Friedländer condensation of 3,5-dimethyl-4-aminophenol and ethyl acetoacetate in acetic acid can significantly reduce the reaction time to minutes.

Another modern approach is the use of metal-free, base-mediated multicomponent reactions. For instance, a one-step Ugi multicomponent reaction has been used to synthesize complex derivatives of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092). ingentaconnect.com This approach is considered a "green chemistry" method as it is more environmentally benign compared to many classical syntheses. ingentaconnect.com

Furthermore, iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of quinolines. This method allows for the selective introduction of a boryl group onto the quinoline scaffold, which can then be further functionalized. For 2,7-dimethylquinoline (B1584490), this reaction can lead to the formation of 4- and 5-borylated products, with the regioselectivity influenced by electronic factors. kiku.dk

| Method | Key Features | Example Application |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Friedländer condensation for 5,7-dimethylquinolin-6-ol derivatives |

| Multicomponent Reactions (e.g., Ugi) | "Green chemistry" approach, single-step synthesis of complex molecules | Synthesis of N-(2-(tert-butylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivatives ingentaconnect.com |

| Iridium-Catalyzed C-H Borylation | Late-stage functionalization, high functional group tolerance | Borylation of 2,7-dimethylquinoline to yield 4- and 5-borylated products kiku.dk |

Multicomponent Reactions (MCRs) and One-Pot Condensation Methodologies

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single step, which enhances efficiency and atom economy. nih.govresearchgate.net

One notable example is the Ugi multicomponent reaction used to synthesize derivatives of 2-chloro-5,7-dimethylquinoline. researchgate.netbohrium.com This one-pot process involves the sequential reaction of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, an aniline, a carboxylic acid, and an isocyanide. researchgate.net The reaction proceeds efficiently in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) and represents a base-mediated and metal-free approach to complex quinoline derivatives. researchgate.netbohrium.com

Another efficient one-pot methodology is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov A highly effective one-pot Friedländer synthesis has been developed using inexpensive reagents where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes with iron and catalytic aqueous HCl, followed by an in-situ condensation with aldehydes or ketones to produce quinolines in high yields. nih.gov

The following table summarizes a selection of one-pot and multicomponent reactions for the synthesis of quinoline derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Ugi MCR | 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, aniline, 3-methoxybenzoic acid, t-butyl isocyanide | 2,2,2-trifluoroethanol (TFE), base-mediated, metal-free | Substituted N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide | researchgate.netbohrium.com |

| Friedländer Synthesis | o-Nitroarylcarbaldehydes, aldehydes or ketones | Fe, cat. HCl (aq.), then in-situ condensation | Mono- or di-substituted quinolines | nih.gov |

| Three-component reaction | 5,5-dimethylcyclohexane-1,3-dione, aryl aldehydes, thiourea | Zinc ferrite (B1171679) nanocatalyst, reflux | 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones | semanticscholar.org |

Sustainable and Green Chemical Synthesis Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. google.comnih.gov For instance, the synthesis of 2-(1H)-quinolinone compounds from 5,7-dimethylquinoline has been achieved using microwave irradiation. google.com In this method, 5,7-dimethylquinoline reacts with ethyl chloroacetate (B1199739) in the presence of water and ethyl acetate (B1210297) under microwave conditions (300W for 30 minutes) to yield the corresponding 4,7-dimethyl-2-(1H)-quinolinone. google.com This approach is noted for its simple conditions, short reaction time, and energy efficiency. google.com

Microwave irradiation has also been successfully employed in the Friedländer annulation for synthesizing quinolines. The use of zinc triflate as a catalyst under microwave and solvent-free conditions provides an environmentally friendly and highly efficient route to quinoline derivatives. researchgate.net

Photocatalysis using ultraviolet (UV) irradiation offers a green alternative for quinoline synthesis. arabjchem.orgacs.org The synthesis of various substituted quinaldines (2-methylquinolines) from nitrobenzenes or anilines can be achieved using a TiO2 photocatalyst under UV light. arabjchem.org For example, the reaction of 3,5-dimethylnitrobenzene in ethanol (B145695) with a TiO2 Wackherr catalyst under UV irradiation yields 2,5,7-trimethylquinoline (B8712). arabjchem.org Similarly, 3,5-dimethylaniline can be converted to 2,5,7-trimethylquinoline under similar conditions. arabjchem.org This method is tolerant of various substituents on the aniline or nitrobenzene starting material. arabjchem.org

The development of eco-friendly and reusable catalysts is a cornerstone of sustainable chemistry. arkat-usa.orgarabjchem.org In the context of quinoline synthesis, several such catalytic systems have been reported.

Iron(III) chloride hexahydrate (FeCl3·6H2O) has been utilized as an inexpensive, non-toxic, and environmentally benign catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene compounds. tandfonline.com This method offers advantages such as shorter reaction times, milder conditions, and better yields. tandfonline.com

Heterogeneous solid acid catalysts are particularly attractive due to their ease of separation and reusability. arkat-usa.orgarabjchem.org Sodium hydrogensulfate supported on silica (B1680970) gel (NaHSO4·SiO2) has been shown to be an efficient and reusable catalyst for the Friedländer synthesis of trisubstituted quinolines. arkat-usa.org The catalyst can be recovered by simple filtration and reused for several cycles with minimal loss of activity. arkat-usa.orgarabjchem.org

Zeolite-based catalysts, such as ZSM-5 and USY (ultra-stable Y) zeolites, have also been investigated for the synthesis of quinolines from anilines and alcohols. rsc.orgrsc.org These catalysts offer tunable acidity and a porous structure that can influence catalytic activity and selectivity. rsc.orgrsc.org A ZnCl2/Ni-USY-acid catalyst has shown excellent performance in the reaction of aniline with various alcohols to produce quinolines. rsc.org

The following table provides a summary of various eco-friendly catalysts used in quinoline synthesis.

| Catalyst | Reaction Type | Reactants | Key Advantages | Ref. |

| FeCl3·6H2O | Friedländer Condensation | 2-Aminoarylketones, Active methylene compounds | Inexpensive, non-toxic, mild conditions, high yields | tandfonline.com |

| NaHSO4·SiO2 | Friedländer Synthesis | o-Aminoaryl ketones, α-Methylene ketones | Heterogeneous, reusable, cost-effective, environmentally benign | arkat-usa.org |

| ZnCl2/Ni-USY-acid | Aniline and Alcohol Condensation | Aniline, C1-C4 alcohols | High activity and selectivity, potential use of bio-alcohols | rsc.org |

| TiO2 Wackherr | Photocatalysis | Nitrobenzenes or Anilines, Ethanol | UV-light promoted, good yields for various substituted quinolines | arabjchem.org |

| Uranyl Acetate (UA) | Friedländer Condensation | 2-Aminoacetophenone, Ethyl acetoacetate | New reusable catalyst, excellent yields, short reaction times | derpharmachemica.com |

Ultraviolet Irradiation-Promoted Synthesis

Targeted Derivatization Strategies via Functional Group Interconversions

The introduction of a sulfonyl chloride group onto the quinoline scaffold is a valuable derivatization strategy, as sulfonyl chlorides are key intermediates for the synthesis of sulfonamides and other derivatives. evitachem.com The synthesis of 5,7-dimethylquinoline-8-sulfonyl chloride can be achieved through several methods, including chlorosulfonation and reaction with thionyl chloride. evitachem.com

In the chlorosulfonation method, 5,7-dimethylquinoline is reacted with chlorosulfonic acid. evitachem.com This reaction requires careful temperature control to prevent decomposition. evitachem.com An alternative approach involves treating 5,7-dimethylquinoline-8-sulfonic acid with thionyl chloride, which has been reported to produce high-purity products with good yields. evitachem.com Recent advancements have also introduced microwave-assisted methods for this transformation, which can enhance reaction rates and yields. evitachem.com

The resulting 5,7-dimethylquinoline-8-sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack at the sulfur atom, most notably with amines to form sulfonamides. evitachem.com

Synthesis of Carboxaldehyde Derivatives

The introduction of a carboxaldehyde group, typically at the 2- or 3-position of the quinoline ring, is a key transformation that opens up avenues for further derivatization. One of the most common methods for this conversion is the Vilsmeier-Haack reaction. researchgate.net This reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an activated aromatic ring. For instance, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde can be synthesized from the corresponding acetamide (B32628) precursor through this one-pot process. researchgate.netnih.gov The reaction proceeds via the formation of a chloroiminium intermediate, which then acts as the electrophile in the formylation of the quinoline core.

Another approach involves the oxidation of a methyl group already present on the quinoline ring. For example, 4,7-dimethylquinoline-2-carboxaldehyde has been synthesized by the oxidation of 2,4,7-trimethylquinoline (B11914665) using selenium dioxide (SeO₂) as a mild oxidant. asianpubs.org This method provides a direct route to the carboxaldehyde from a readily available precursor. Similarly, heteroaromatic carboxaldehydes like quinoline-4-carboxaldehyde and quinoline-8-carboxaldehyde have been prepared from the corresponding methylquinolines using selenium dioxide. researchgate.net

These carboxaldehyde derivatives are valuable intermediates. For example, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde has been used as a starting material in Ugi multi-component reactions to create complex N-substituted benzamide (B126) derivatives. researchgate.netingentaconnect.com

Preparation of Hydrazones, Oximes, and Semicarbazones

The carboxaldehyde group of derivatives like 5,7-dimethylquinoline-carboxaldehydes is readily converted into other functional groups such as hydrazones, oximes, and semicarbazones. These reactions are typically straightforward condensation reactions.

Hydrazones are formed by reacting the quinoline carboxaldehyde with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. inovatus.esuitm.edu.my The reaction is often carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acetic acid. inovatus.es For example, a series of hydrazone derivatives have been prepared from quinoline-6-carbohydrazide (B1297473) and various aldehydes. inovatus.es

Oximes are synthesized by the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride. asianpubs.orgresearchgate.net This reaction can be performed in aqueous ethanol, and various catalysts, including non-toxic and readily available organocatalysts like hexamine, have been employed to improve efficiency. researchgate.net The use of calcium oxide has also been reported as a mild and effective catalyst for oxime preparation. researchgate.net

Semicarbazones are prepared by condensing the aldehyde with semicarbazide (B1199961) hydrochloride. asianpubs.org

These derivatives are not just simple conversions; they often exhibit their own biological activities and serve as versatile intermediates for synthesizing other heterocyclic compounds. asianpubs.org Microwave-assisted, solvent-free conditions have also been developed as a rapid and efficient method for the synthesis of these derivatives. researchgate.net

Introduction of Hetaryl and Aryl Moieties

The incorporation of hetaryl (heterocyclic aromatic) and aryl (aromatic) groups onto the 5,7-dimethylquinoline scaffold is a common strategy to explore structure-activity relationships. These moieties can be introduced at various positions of the quinoline ring through several synthetic methods.

One approach involves the Michael addition reaction. For instance, 2,4-di(hetar-2-yl)quinolines can be synthesized via the reaction of aniline with hetarylchalcone analogues in the presence of anhydrous zinc chloride and glacial acetic acid. eijppr.com A two-step variation involves first forming a Schiff base from aniline and a hetaryl aldehyde, followed by cyclization with a hetarylmethyl ketone. eijppr.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also powerful tools for this purpose. nih.gov This method allows for the introduction of aryl groups by coupling a halo-quinoline derivative (e.g., a bromo- or chloroquinoline) with an arylboronic acid. nih.gov For example, a 4-bromoquinoline (B50189) intermediate can be used to introduce various aryl substituents at the 4-position. acs.org

Furthermore, multi-component reactions provide an efficient means to construct quinolines with aryl or hetaryl substituents. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be used to synthesize substituted quinolines. organic-chemistry.org Ionic liquids have been shown to promote this reaction effectively without the need for an additional catalyst. organic-chemistry.org

Cyclization Reactions to Fused Polycyclic Quinoline Systems

The 5,7-dimethylquinoline core can serve as a building block for the synthesis of more complex, fused polycyclic systems. researchgate.net These reactions often involve the cyclization of appropriately functionalized quinoline derivatives.

For example, palladium-catalyzed intramolecular C–H activation has been employed to synthesize fused Current time information in Bangalore, IN.organic-chemistry.orgbenthamdirect.comtriazolo[4,5-c]quinoline systems. rsc.org This method offers a simple and atom-economical route to structurally diverse polycyclic compounds with high yields. rsc.org

Another strategy involves visible-light-induced cascade reactions. For instance, a sulfonylation/cyclization cascade of anthranilonitrile derivatives can produce quinoline-2,4-diones under metal-free conditions. mdpi.com

The Friedländer annulation can also be adapted to create fused systems. By using cyclic ketones as one of the components, polycyclic quinolines can be synthesized. organic-chemistry.org This reaction has been successfully carried out in ionic liquids, providing a green and efficient synthetic route. organic-chemistry.org Additionally, various heterocyclization reactions starting from cyclohexanedione derivatives can lead to the formation of fused quinoline structures like tetrahydroquinazolines and thieno[2,3-h]isoquinolines. nih.gov

Synthesis of Specific Quinoline, 5,7-dimethyl- Derivatives

The synthesis of specific, targeted derivatives of 5,7-dimethylquinoline highlights the application of diverse organic reactions to create molecules with defined substitution patterns.

Halogenated Derivatives (e.g., 4-Bromo-5,7-dimethylquinoline)

Halogenated quinolines are crucial intermediates in synthetic chemistry, particularly for cross-coupling reactions. The synthesis of compounds like 4-bromo-5,7-dimethylquinoline (B1517449) often starts from a common precursor. A general method involves the synthesis of 5,8-dimethyl-6-nitro-4-quinolone, which can then be converted to the corresponding 4-chloro- or 4-bromoquinoline. acs.org This approach allows for the late-stage introduction of the halogen, providing a versatile intermediate for further functionalization. acs.org For example, ethyl 4-bromo-5,7-dimethylquinoline-3-carboxylate is a commercially available derivative that can be used in further synthetic transformations.

Carboxylic Acid Derivatives (e.g., 5,7-Dimethylquinoline-3-carboxylic Acid)

Quinoline carboxylic acids are another important class of derivatives. The synthesis of 5,7-dimethylquinoline-3-carboxylic acid can be achieved through methods like the Pfitzinger reaction. This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group under basic conditions. nih.gov For analogues with a methyl group at the C3 position, the Pfitzinger reaction of a 5-substituted isatin with a propiophenone (B1677668) derivative can be employed. nih.gov

Another powerful method is the Gould-Jacobs reaction, which is a foundational route to quinoline-3-carboxylic acids. This involves the reaction of an aniline with an ethoxymethylenemalonate followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

The hydrolysis of ester precursors is a common final step to obtain the free carboxylic acid. While Fischer-Speier esterification conditions can sometimes be low-yielding for these compounds, alternative methods like generating a cesium salt followed by reaction with iodomethane (B122720) can be used to form the methyl ester, which can then be hydrolyzed. nih.gov For sterically hindered esters, harsher hydrolysis conditions or alternative deprotection methods like using boron tribromide (BBr₃) may be necessary. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the synthetic methodologies for the discussed derivatives.

Table 1: Synthesis of Carboxaldehyde Derivatives

| Derivative | Starting Material | Reagents | Key Reaction Type |

| 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde | 2-Acetamido-5,7-dimethylquinoline | POCl₃, DMF | Vilsmeier-Haack |

| 4,7-Dimethylquinoline-2-carboxaldehyde | 2,4,7-Trimethylquinoline | SeO₂ | Oxidation |

| Quinoline-4-carboxaldehyde | 4-Methylquinoline | SeO₂ | Oxidation |

Table 2: Preparation of Hydrazones, Oximes, and Semicarbazones

| Derivative Type | Reagent | General Conditions |

| Hydrazone | Hydrazine hydrate | Reflux in ethanol |

| Oxime | Hydroxylamine hydrochloride | Aqueous ethanol, catalyst |

| Semicarbazone | Semicarbazide hydrochloride | Condensation reaction |

Table 3: Synthesis of Specific Derivatives

| Compound Name | Synthetic Method | Precursor(s) |

| 4-Bromo-5,7-dimethylquinoline | Halogenation | 5,8-Dimethyl-6-nitro-4-quinolone |

| 5,7-Dimethylquinoline-3-carboxylic Acid | Pfitzinger Reaction | Isatin derivative, carbonyl compound |

| 5,7-Dimethylquinoline-3-carboxylic Acid | Gould-Jacobs Reaction | Aniline, ethoxymethylenemalonate |

Hydroxy and Oxo Derivatives

The synthesis of hydroxy and oxo derivatives of 5,7-dimethylquinoline is fundamental for creating ligands used in coordination chemistry and materials science, particularly for applications in optical electronics like Organic Light-Emitting Diodes (OLEDs). tandfonline.commit.edu

A primary example is the synthesis of 5,7-dimethyl-8-hydroxyquinoline (B1300873) (DimOx). This compound can be prepared and subsequently used to form metal complexes, such as with gallium(III). The synthesis of tris-coordinated gallium(III) complexes involves dissolving 5,7-dimethyl-8-hydroxyquinoline in water and reacting it with a solution of Ga(NO₃)₃·H₂O. tandfonline.commit.edu The pH of the solution is adjusted to 8 using sodium hydroxide (B78521) to precipitate the complex. tandfonline.commit.edu Recrystallization from dichloromethane (B109758) can yield different solvated crystal structures, such as mer-[Ga(DimOx)₃]·2CH₂Cl₂ and mer-[Ga(DimOx)₃]·CH₂Cl₂, which exhibit distinct luminescent properties influenced by the solvent molecules in the crystal lattice. tandfonline.commit.edu

Another relevant derivative is 2-hydroxy-5,7-dimethylquinoline-3-carbaldehyde, which serves as a versatile intermediate in the synthesis of more complex quinoline derivatives. smolecule.com The synthesis of related chlorinated hydroxyquinolines, such as 5,7-dichloro-2-methyl-quinolin-8-ol (Chlorquinaldol), is achieved through the chlorination of 8-hydroxyquinaldine. researchgate.net This process can also yield by-products like 5-chloro-8-hydroxyquinaldine. researchgate.net

General methods for synthesizing 8-hydroxyquinolines often employ a Skraup-type reaction or the Doebner-von Miller reaction. The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. metu.edu.tr A general procedure for preparing 8-hydroxyquinolines involves the reaction of a 2-aminophenol (B121084) derivative with an acrolein in the presence of aqueous hydrochloric acid under reflux. rsc.org

Table 1: Synthesis of a 5,7-dimethyl-8-hydroxyquinoline Metal Complex

| Product | Starting Materials | Reagents & Conditions | Yield | Reference |

|---|

Ferrocenyl-Substituted Quinoline, 5,7-dimethyl- Analogues

The incorporation of a ferrocenyl group into the quinoline framework can yield compounds with unique electrochemical properties and potential biological activity. metu.edu.tr A key synthetic strategy for accessing ferrocenyl-substituted quinolines is the molecular iodine-catalyzed reaction between ferrocenyl imines and enolizable aldehydes. metu.edu.tr

Specifically, the synthesis of 2-ferrocenyl-3,7-dimethylquinoline has been reported using this methodology. metu.edu.tr The process begins with the preparation of a ferrocenyl imine through the condensation of ferrocenecarboxaldehyde with an appropriate aniline derivative. This imine then reacts with an enolizable aldehyde, such as propionaldehyde, in a one-pot synthesis catalyzed by molecular iodine. metu.edu.trresearchgate.net The reaction mechanism is proposed to involve the nucleophilic addition of an in-situ generated enol to the ferrocenylimine, forming a β-anilinopropionaldehyde intermediate. This intermediate subsequently undergoes intramolecular Friedel–Crafts type cyclization, followed by dehydration and aerobic oxidation to yield the final ferrocenyl quinoline product. researchgate.net

This one-pot method is considered versatile due to the ready availability of the starting ferrocenylimines and aldehydes, allowing for the synthesis of various 2-ferrocenylquinoline derivatives. metu.edu.tr

Table 2: Example of Ferrocenyl-Substituted 5,7-dimethylquinoline Analogue Synthesis

| Product | Starting Materials | Method | Reference |

|---|

Quinoline-2,4-Diones from Sulfonylation/Cyclization

A modern and efficient method for the synthesis of quinoline-2,4-dione scaffolds involves a visible light-induced cascade sulfonylation/cyclization reaction. mdpi.com This metal-free approach utilizes N-aryl-N-methylmethacrylamides and sulfonyl chlorides to produce a variety of substituted quinoline-2,4(1H,3H)-diones. mdpi.com

The reaction proceeds at room temperature under visible light irradiation, without the need for a photocatalyst. mdpi.com It is believed to occur via a radical pathway. The process is initiated by the generation of a sulfonyl radical from the sulfonyl chloride under visible light. This radical then participates in a cascade reaction with the N-aryl-N-methylmethacrylamide, leading to both sulfonylation and cyclization to form the quinoline-2,4-dione ring system. mdpi.com

This strategy has been shown to be compatible with a wide range of substituents on both the N-aryl ring of the acrylamide (B121943) and the sulfonyl chloride, affording the desired products in good yields. mdpi.com Although the synthesis of a 5,7-dimethyl substituted derivative was not explicitly detailed, the general applicability of the method suggests its potential for creating such compounds. The resulting sulfone-containing quinoline-2,4-diones are valuable intermediates that can be further modified, for example, through reduction of the carbonyl groups or N-Ts deprotection. mdpi.com

Table 3: Substrate Scope for Visible Light-Induced Synthesis of Quinoline-2,4-Diones

| N-Aryl-N-methylmethacrylamide Substituent | Sulfonyl Chloride Substituent | Product Yield | Reference |

|---|---|---|---|

| H | p-Tolyl | 89% | mdpi.com |

| 5-Fluoro | p-Tolyl | 81% | mdpi.com |

| 6-Chloro | p-Tolyl | 78% | mdpi.com |

| 7-Methyl | p-Tolyl | 85% | mdpi.com |

| H | 4-Methoxyphenyl | 74% | mdpi.com |

| H | 4-Bromophenyl | 81% | mdpi.com |

Reactivity and Reaction Mechanisms of Quinoline, 5,7 Dimethyl

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system of 5,7-dimethylquinoline is susceptible to electrophilic substitution. The reactivity is influenced by the electron-donating methyl groups, which can direct incoming electrophiles. For instance, in 2-Chloro-3-chloromethyl-5,7-dimethylquinoline, electrophilic aromatic substitution is directed by the methyl groups at the 5 and 7 positions.

In a related compound, 5,7-Dimethylquinoline-2,3-dicarboxylic acid, the quinoline core also undergoes electrophilic substitution. The regioselectivity of these reactions is guided by both the electron-withdrawing carboxylic acid groups and the electron-donating methyl substituents. Nitration, for example, preferentially occurs at the 8-position due to steric hindrance from the methyl groups at positions 5 and 7, as well as the electronic effects of the carboxylic acids.

The nitrogen atom within the quinoline ring can behave as a nucleophile or an electrophile depending on the reaction conditions. evitachem.com This dual reactivity allows for a range of electrophilic substitution reactions, leading to various functionalized derivatives. smolecule.com

Nucleophilic Reactions, including Amination and Sulfonamide Formation

The presence of specific functional groups on the 5,7-dimethylquinoline scaffold can facilitate nucleophilic reactions. For example, 5,7-Dimethylquinoline-8-sulfonyl chloride is highly reactive toward nucleophiles due to the electrophilic nature of the sulfur atom in the sulfonyl group. evitachem.com A key reaction is the formation of sulfonamides when it reacts with primary or secondary amines. evitachem.com This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the sulfonyl chloride's sulfur atom, leading to the formation of a sulfonamide bond and the release of hydrochloric acid. evitachem.com These reactions are often carried out in solvents like dichloromethane (B109758) or dimethylformamide. evitachem.com

Similarly, 2-Chloro-3-chloromethyl-5,7-dimethylquinoline can undergo nucleophilic substitution where the chlorine atoms are replaced by nucleophiles such as amines or thiols. The introduction of amino groups at various positions on the quinoline ring can also be achieved through the reduction of nitro precursors followed by methylation.

The formation of complex sulfonamides is a significant application of these nucleophilic reactions. nih.gov Traditionally, this involves the reaction between a sulfonyl chloride and an amine. nih.govmdpi.com The sulfonyl chloride group is a powerful electrophile, allowing for fast and selective coupling with a wide variety of nucleophiles. nih.gov

Oxidation Reactions and Product Characterization

The 5,7-dimethylquinoline core and its derivatives can undergo oxidation reactions, leading to a variety of products. For instance, 5,7-dimethylquinoline itself can be oxidized to form quinone derivatives or other functionalized compounds. evitachem.com The oxidation of 5,7-Dimethylquinolin-6-ol (B147954) can yield quinoline-6,7-dione.

The specific products of oxidation depend on the oxidizing agent and reaction conditions. With 2-Chloro-3-chloromethyl-5,7-dimethylquinoline, oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be used to form quinoline derivatives with different functional groups. Similarly, the hydroxyl group in 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde can be oxidized to form ketones or carboxylic acids. smolecule.com

In some cases, the quinoline ring itself can be degraded by strong oxidants like potassium permanganate. Characterization of the resulting products is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their molecular structure and purity. evitachem.com

Table 1: Oxidation Reactions of 5,7-dimethylquinoline Derivatives

| Starting Material | Oxidizing Agent | Major Product(s) | Reference(s) |

|---|---|---|---|

| 5,7-dimethylquinoline | Varies | Quinone derivatives | evitachem.com |

| 5,7-Dimethylquinolin-6-ol | Potassium permanganate | Quinoline-6,7-dione | |

| 2-Chloro-3-chloromethyl-5,7-dimethylquinoline | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Oxidized quinoline derivatives | |

| 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde | Varies | Ketones or carboxylic acids | smolecule.com |

Condensation and Cycloaddition Reactions

5,7-dimethylquinoline and its derivatives are versatile substrates for condensation and cycloaddition reactions, leading to the formation of more complex molecular architectures. 5,7-dimethylquinoline can react with aldehydes or ketones to form more intricate structures. evitachem.com For instance, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092) is often used in condensation reactions to construct complex organic molecules.

The synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde has been achieved through the oxidation of 2,4,7-trimethylquinoline (B11914665), and its subsequent condensation with various hydrazines yields phenyl-, o-carboxyphenyl-, 4-nitrophenyl-, and 2,4-dinitrophenylhydrazones, as well as oximes and semicarbazones in good yields. asianpubs.org

Dearomative photocycloadditions represent a powerful strategy for building molecular complexity. rsc.org Quinolines can undergo [2π + 2σ] cycloaddition with bicyclo[1.1.0]butanes (BCBs) under visible light, a reaction that proceeds via a triplet-triplet energy transfer. rsc.org The regioselectivity of this cycloaddition is notably influenced by the position of substituents on the quinoline's benzenoid ring. rsc.org For 5,7-dimethylquinoline, the methyl group at position 5 blocks the formation of one intermediate, while the methyl group at position 7 stabilizes another, leading to a specific [2 + 2] cycloadduct. rsc.org

Dearomatization Strategies and Photocycloaddition Reactions

Dearomatization reactions provide a powerful method for converting flat aromatic compounds into three-dimensional structures. rhhz.netnih.gov For quinolines, these reactions can occur on either the pyridine (B92270) or the benzene (B151609) moiety. rhhz.net

Visible-light-induced dearomatization reactions have been developed for quinolines, proceeding through a triplet-triplet energy transfer mechanism. rsc.org A notable example is the dearomative photocycloaddition of quinolines with bicyclo[1.1.0]butanes (BCBs), which involves an initial [2π + 2σ] cycloaddition. rsc.org

Photochemical reactions of quinolines can be initiated by triplet-triplet energy transfer (EnT) from a photosensitizer. rsc.orgnih.gov In this process, the photosensitizer absorbs light and transfers its triplet energy to the quinoline molecule, promoting it to an excited triplet state. rsc.orgnih.govgoogle.com This excited state is then reactive towards cycloaddition. rsc.orgnih.gov

The efficiency of the EnT process depends on the triplet energies of the sensitizer (B1316253) and the quinoline. The triplet energy of quinoline is approximately 61.7 kcal/mol. rsc.org Photosensitizers with higher triplet energies can effectively transfer energy to the quinoline. rsc.org The dearomative cycloaddition of quinolines with BCBs proceeds via an initial EnT-enabled [2π + 2σ] cycloaddition to form an adduct. rsc.org This adduct can then undergo a second EnT process, leading to further transformations. rsc.org

Following the initial photocycloaddition, intramolecular hydrogen atom transfer (HAT) can occur. In the reaction of quinolines with suitably substituted BCBs, a 1,6-hydrogen atom transfer can take place from an alkyl group on the BCB to the excited vinylpyridine moiety of the initial adduct. rsc.org This HAT process is enabled by a second EnT event and generates a 1,7-diradical. rsc.org Subsequent ring closure of this diradical intermediate leads to the formation of a seven-membered ring fused to the pyridine structure. rsc.org The occurrence of this rare 1,6-HAT process has been confirmed through various mechanistic studies, including deuterium-labeling experiments. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5,7-dimethylquinoline |

| 2-Chloro-3-chloromethyl-5,7-dimethylquinoline |

| 5,7-Dimethylquinoline-2,3-dicarboxylic acid |

| 5,7-Dimethylquinoline-8-sulfonyl chloride |

| Potassium permanganate |

| Chromium trioxide |

| 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde |

| 5,7-Dimethylquinolin-6-ol |

| 2-chloro-5,7-dimethylquinoline-3-carbaldehyde |

| 4,7-Dimethylquinoline-2-carboxaldehyde |

| 2,4,7-trimethylquinoline |

| Bicyclo[1.1.0]butanes |

| Dichloromethane |

| Dimethylformamide |

| Phenylhydrazine |

| o-carboxyphenylhydrazine |

| 4-nitrophenylhydrazine |

| 2,4-dinitrophenylhydrazine |

| Oxime |

| Semicarbazone |

| Aniline (B41778) |

| Glycerol (B35011) |

| Sulfuric acid |

| Nitrobenzene (B124822) |

| Arsenic acid |

| 3,5-dimethyl-4-aminophenol |

| 7-Chloro-6-fluoro-2,4-dimethylquinoline |

| 5-substituted-1,3,4-thiadiazole/oxadiazole-2-thiols |

| 7-fluoro-3,4-dihydroquinolin-2(1H)-one |

| N-bromosuccinimide |

| N,N-dimethylformamide |

| 2-phenylethanamine |

| 2,4-Dimethylquinoline-5,8-diol hydrobromide |

| 2-hydrazinyl-4,8-dimethylquinoline |

| 9,10-phenanthrenequinones |

| Thionyl chloride |

| 4-toluenesulfonic acid |

| Magnesium chloride |

| Cupric nitrate |

| 2-aminoarylketones |

| β-ketoesters/ketones |

| 2,6-dimethoxy-4-allyllphenol |

| 5,7-dimethoxycoumarin |

| 5-fluorouracil |

| Pentafluorophenyl vinyl sulfonate |

| N-methyl nitrones |

| 2,4-dimethyl-8-hydroxyquinoline |

| 4-(tosyloxy)benzoic acid |

| 4-((4-methylphenyl)sulfonamido)benzoic acid |

| 2-morpholinoethan-1-amine |

| 2-methyltetrahydrofuran |

| Diisopropylcarbodiimide |

| OxymaPure |

| Methyl iodide |

| Dimethyl sulfate (B86663) |

| Phosphorus pentachloride |

| 6-Bromo-7-fluoro-N4,8-dimethylquinoline-3,4-diamine |

| 6-fluoro-2,7-dimethylquinoline |

| 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(furan-2-ylmethyl)methanamine |

| 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid |

| N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine |

| 4-(4-Methoxyphenyl)-5,7-dimethylquinoline |

| Bromo-6-methyl-4-(thiophen-3-yl)quinoline |

| 6-Methoxy-4-phenylquinoline |

| 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one |

| 2-Hydroxy-5,7-dimethylquinoline-3-carbaldehyde |

| 5,7-Dimethylquinolin-6-ol |

| 2,4-Dimethylquinoline-5,8-diol hydrobromide |

| 6-Fluoro-2,7-dimethylquinoline |

| 6-Bromo-7-fluoro-N4,8-dimethylquinoline-3,4-diamine |

| 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde |

| 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(furan-2-ylmethyl)methanamine |

| 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid |

Triplet-Triplet Energy Transfer (EnT) Processes

Catalytic Transformations Involving Quinoline, 5,7-dimethyl- as Substrate or Catalyst Component

Quinoline, 5,7-dimethyl- demonstrates notable reactivity in various catalytic systems, serving both as a substrate undergoing transformation and as a crucial component of catalyst systems that influences reactivity and selectivity. Its unique electronic and steric properties, conferred by the dimethyl-substituted benzene ring fused to the pyridine moiety, dictate its behavior in these catalytic processes.

Quinoline, 5,7-dimethyl- as a Catalytic Substrate

As a substrate, 5,7-dimethylquinoline participates in reactions that modify its heterocyclic structure, particularly through hydrogenation and cycloaddition. These transformations are essential for synthesizing more complex, three-dimensional molecules from a planar aromatic starting material.

One significant area of research is the selective hydrogenation of the quinoline ring system. rsc.org The hydrogenation of quinoline derivatives can yield 1,2,3,4-tetrahydroquinolines (Py-THQ), 5,6,7,8-tetrahydroquinolines (bz-THQ), or fully saturated decahydroquinolines (DHQ), with the outcome depending heavily on the catalyst and reaction conditions. rsc.orgnih.gov The presence and position of substituents on the quinoline core, such as the methyl groups in 5,7-dimethylquinoline, can significantly influence the regioselectivity of the hydrogenation. rsc.org For instance, in electrocatalytic hydrogenation using a fluorine-modified cobalt catalyst, various substituted quinolines are selectively hydrogenated to their 1,2,3,4-tetrahydroquinoline (B108954) analogues using water as the hydrogen source under ambient conditions. nih.gov

A notable example of 5,7-dimethylquinoline as a substrate is in visible-light-mediated photocatalysis. rsc.org In a successive energy-transfer (EnT) process, it undergoes dearomative reactions with bicyclo[1.1.0]butanes (BCBs). The reaction proceeds via an initial [2π + 2σ] cycloaddition between the quinoline and the BCB. The methyl groups at the 5 and 7 positions exert a strong directing effect on the regioselectivity of this cycloaddition. rsc.org Specifically, the 5-methyl group sterically hinders the formation of an intermediate at that position, while the 7-methyl group electronically stabilizes the alternative intermediate. This results in the highly regioselective formation of a [2+2] cycloadduct, which can then undergo further transformations. rsc.org

Table 1: Catalytic Transformations of Quinoline, 5,7-dimethyl- as a Substrate

| Reaction Type | Catalyst System | Reactants | Key Findings | Product Type | Reference |

|---|---|---|---|---|---|

| Photocatalytic Dearomative Cycloaddition | Visible Light / Photosensitizer | Quinoline, 5,7-dimethyl-; Bicyclo[1.1.0]butanes (BCBs) | The methyl groups at C5 and C7 provide high regioselectivity, leading to a specific [2+2] cycloadduct. | Pyridine-fused polycyclic rings | rsc.org |

| Selective Hydrogenation | Al₂O₃-Pd-D/Ni | Quinoline Derivatives, H₂ | Methyl groups on the benzenoid ring influence the selectivity of hydrogenation between the pyridine and benzene rings. | Tetrahydroquinolines | rsc.org |

| Electrocatalytic Hydrogenation | Fluorine-modified Cobalt (Co-F) electrode | Quinoline Derivatives, H₂O | Efficient and selective hydrogenation to 1,2,3,4-tetrahydroquinolines occurs under ambient conditions. | 1,2,3,4-Tetrahydroquinolines | nih.gov |

Quinoline, 5,7-dimethyl- as a Catalyst Component

Beyond its role as a substrate, 5,7-dimethylquinoline and its derivatives can function as integral parts of a catalyst system, often as ligands or performance-enhancing additives. In this capacity, it can significantly improve reaction efficiency and selectivity.

A compelling example is its use as an additive in transition-metal-catalyzed C-H activation. In a palladium-catalyzed, diastereoselective C(sp³)–H fluorination reaction, the choice of a quinoline-based additive was critical for the reaction's success. Research found that among several pyridine- and quinoline-derived additives tested, 5,7-dimethylquinoline was superior, enabling the C-F coupling to proceed efficiently and with complete diastereocontrol. thieme-connect.comscispace.com The precise role of the quinoline additive is to facilitate the catalytic cycle, possibly by stabilizing a key intermediate or promoting the turnover-limiting step, although the exact mechanism can be complex. The enhanced performance with 5,7-dimethylquinoline highlights how tuning the steric and electronic properties of an additive can lead to significant improvements in a catalytic transformation. thieme-connect.com

Furthermore, derivatives of dimethylquinoline can be used to construct more complex ligands for catalysis. For example, 2-hydrazinyl-4,7-dimethylquinoline (B11906230) can be condensed with other molecules to form novel quinolinyl hydrazone ligands. These ligands can then be reacted with metal salts (e.g., copper(II), nickel(II), cobalt(II)) to create a series of metal complexes. researchgate.net The resulting complexes possess their own catalytic activities, and their reactivity is modulated by the electronic properties of the dimethylquinoline scaffold. This approach demonstrates how the 5,7-dimethylquinoline unit can be incorporated into a larger molecular framework to build bespoke catalysts for specific chemical transformations. researchgate.net

Table 2: Quinoline, 5,7-dimethyl- as a Catalyst Component

| Reaction Type | Catalyst System | Role of 5,7-dimethylquinoline | Key Findings | Reference |

|---|---|---|---|---|

| Diastereoselective C(sp³)–H Fluorination | Palladium(II) / Selectfluor | Additive/Ligand | 5,7-dimethylquinoline was found to be the optimal additive, outperforming other pyridines and quinolines to give high efficiency and complete diastereoselectivity. | thieme-connect.comscispace.com |

| Synthesis of Catalytic Metal Complexes | Complexes of Cu(II), Ni(II), Co(II) | Structural backbone for a ligand (NaphHQino) | A derivative, 2-hydrazinyl-4,7-dimethylquinoline, serves as a precursor to a hydrazone ligand that forms catalytically active metal complexes. | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Quinoline, 5,7 Dimethyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5,7-dimethylquinoline derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for the substitution pattern.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. In derivatives of 5,7-dimethylquinoline, the methyl groups typically appear as distinct singlets. For instance, in 5,7-Dimethylquinolin-6-ol (B147954), the methyl protons at C5 and C7 are observed as singlets at δ 2.42 ppm and δ 2.35 ppm, respectively. The aromatic protons on the quinoline (B57606) core give rise to signals in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific shifts and coupling patterns confirming their positions. Studies on various quinoline derivatives show that these chemical shifts are sensitive to concentration, which can be attributed to intermolecular π-π stacking interactions. uncw.edu

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbons in 5,7-dimethylquinoline derivatives typically resonate in the upfield region (e.g., δ 21.4 and 22.1 ppm for 5,7-Dimethylquinolin-6-ol). The aromatic and heterocyclic carbons appear in the δ 120–150 ppm range. The positions of substituents can cause upfield or downfield shifts for adjacent carbons, aiding in structural assignment.

2D-NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous assignment of ¹H and ¹³C signals. uncw.edu HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the complete assembly of the molecular structure by connecting different fragments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 5,7-dimethylquinoline Derivative Data for 5,7-Dimethylquinolin-6-ol in CDCl₃

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C5-CH₃ | 2.42 (s, 3H) | 22.1 |

| C7-CH₃ | 2.35 (s, 3H) | 21.4 |

| H-8 | 6.82 (d, J=8.4 Hz) | 115.6 |

| H-9 | 7.25 (d, J=8.4 Hz) | 128.9 |

| H-2 | 8.52 (s, 1H) | Not specified |

| C-6 | Not applicable | 149.2 |

| Source: |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For 5,7-dimethylquinoline derivatives, the IR spectrum displays several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. researchgate.net Aliphatic C-H stretching from the methyl groups appears between 3000-2820 cm⁻¹. asianpubs.org The characteristic stretches for the quinoline ring's C=C and C=N bonds are found in the 1600-1450 cm⁻¹ region.

For substituted derivatives, additional bands appear. For example, a hydroxyl group (-OH) would show a broad band, while a carbonyl group (C=O) would exhibit a strong, sharp peak around 1700 cm⁻¹. In the case of 4,7-dimethylquinoline-2-carboxaldehyde and its condensation products, characteristic imine (C=N) stretching vibrations were identified between 1586-1550 cm⁻¹. asianpubs.org

Vibrational analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies. researchgate.netmdpi.com The comparison between calculated and experimental spectra aids in the precise assignment of complex vibrational modes. researchgate.netresearchgate.net

Table 2: Typical IR Absorption Frequencies for 5,7-dimethylquinoline Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3100 - 3000 | researchgate.net |

| Aliphatic C-H stretch | 3000 - 2820 | asianpubs.org |

| Aromatic C=C stretch | 1600 - 1450 | |

| Imine C=N stretch | 1586 - 1550 | asianpubs.org |

| Carbonyl C=O stretch | ~1700 | |

| Source: researchgate.netasianpubs.org |

Mass Spectrometry (MS, FAB-MS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. Techniques like Electrospray Ionization (ESI-MS) are used to verify the molecular weight by observing ions such as [M+H]⁺ or [M-H]⁻.

The fragmentation patterns observed in the mass spectrum offer valuable structural clues. A study on deuterium-labeled dimethylquinolines revealed that fragmentation often begins with the loss of a hydrogen atom (M-H) or a methyl group (M-CH₃). cdnsciencepub.com It was proposed that these fragmentation pathways proceed through ring-expanded molecular ions. cdnsciencepub.com The relative abundance of fragments can also indicate the position of substituents; for example, ring expansion involving a methyl group on the benzenoid ring is favored over one on the pyridine (B92270) ring. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Quinoline derivatives typically exhibit strong absorptions due to π→π* transitions within the conjugated aromatic system. evitachem.com For 5,7-dimethylquinoline derivatives, these absorption maxima (λmax) are generally found in the 270–350 nm range. For instance, 2-Chloro-3-chloromethyl-5,7-dimethylquinoline shows a λmax between 314–347 nm.

The position and intensity of these bands can be influenced by substituents on the quinoline ring. Electron-donating groups, such as the methyl groups at positions 5 and 7, can cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinoline.

Single Crystal X-Ray Crystallography for Absolute Structure Determination and Crystal Packing

Single Crystal X-Ray Crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govuol.de

A study of 8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, a derivative salt, determined its crystal structure with high precision. nih.govresearchgate.net The analysis showed that the quinoline ring system is essentially planar, with a maximum deviation of only 0.005 Å. nih.govresearchgate.net The crystal packing is stabilized by a network of intermolecular forces, including O-H···Cl, N-H···O, and O-H···O hydrogen bonds, which link the ions and water molecules into layers. nih.gov Furthermore, π–π stacking interactions between adjacent quinoline rings, with centroid-to-centroid distances of 3.5213 Å and 3.7176 Å, play a crucial role in stabilizing the crystal structure. nih.govresearchgate.net While crystallographic data for the parent 5,7-dimethylquinoline is not widely reported, the analysis of its derivatives provides significant insight into the expected structural features and intermolecular packing forces.

Table 3: Crystal Data for 8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂NO⁺·Cl⁻·2H₂O |

| Molecular Weight (Mr) | 245.70 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7990 (5) |

| b (Å) | 9.2215 (6) |

| c (Å) | 10.2123 (7) |

| α (°) | 103.820 (1) |

| β (°) | 95.629 (1) |

| γ (°) | 105.517 (1) |

| Volume (V) (ų) | 590.04 (7) |

| Z | 2 |

| Source: nih.gov |

Comparative Analysis of Experimental and Theoretically Predicted Spectroscopic Data

The synergy between experimental measurements and theoretical calculations provides a powerful approach for structural elucidation. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. researchgate.netq-chem.com

Researchers frequently compare experimentally obtained IR, Raman, and NMR spectra with those calculated using DFT methods (e.g., at the B3LYP level). researchgate.netresearchgate.net This comparison helps to confirm the assignment of fundamental vibrational modes and NMR chemical shifts. researchgate.net For example, studies on quinoline derivatives have shown good agreement between observed vibrational frequencies and those predicted by DFT calculations. researchgate.net

This comparative approach is also applied to electronic properties. In a study on 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde, DFT and Time-Dependent DFT (TD-DFT) were used to calculate the electronic structure and optical properties. researchgate.net The predicted absorbance maxima were found to be compatible with experimental findings, validating both the experimental results and the theoretical model. researchgate.net Such correlations allow for a deeper understanding of structure-property relationships, such as how the position of a methyl group can influence the electronic bandgap and optical conductivity of the molecule. researchgate.net

Computational and Theoretical Investigations of Quinoline, 5,7 Dimethyl

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

DFT and its time-dependent counterpart, TD-DFT, are cornerstone methods in computational quantum chemistry for investigating the electronic structure and properties of molecules. These approaches are frequently used to analyze quinoline (B57606) derivatives. For instance, studies on compounds like 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) utilize DFT to explore structural, electronic, and optical characteristics. researchgate.netnih.gov Such analyses typically involve a specific functional and basis set, for example, the B3LYP functional with a 6-311+G(d,p) basis set, to perform calculations. researchgate.net

Electronic Structure, Orbital Analysis, and Bandgap Determination

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the bandgap, is a key parameter determining molecular stability and is essential in the study of materials for electronics and photonics.

For derivatives of 5,7-dimethylquinoline, DFT calculations are routinely used to determine these properties. For example, a study on 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) calculated its bandgap to be 2.75 eV. researchgate.netnih.gov Analysis of the HOMO and LUMO energy levels helps predict the electron-donating and electron-accepting capabilities of a molecule, which is vital for applications like dye-sensitized solar cells. researchgate.net

Structural Properties, Conformation, and Geometry Optimization

Before calculating other properties, the most stable three-dimensional structure of a molecule must be determined. This process, known as geometry optimization, involves finding the lowest energy conformation of the molecule. DFT methods are the standard for performing geometry optimization on organic molecules. nih.gov

Computational studies on various quinoline derivatives perform geometry optimization to establish the most stable conformers. nih.gov This foundational step ensures that all subsequent property calculations are based on a realistic molecular structure. For example, in a study of cyanoquinoline-based compounds, geometry optimization was performed using the M06-2X/6-31+G(d,p) level of theory to identify the lowest energy conformers before further analysis. nih.gov

Prediction of Optical Properties (e.g., Absorbance Maxima, Refractive Index, Optical Conductivity)

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. It allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule absorbs (absorbance maxima, λmax).

For the derivative 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA), TD-DFT calculations have predicted absorbance maxima between 313 nm and 365 nm. researchgate.netnih.gov The same study noted that the refractive index and optical conductivity of C7DMQCA were found to be higher than those of a related isomer, 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde. researchgate.netnih.gov These theoretical predictions are valuable for designing molecules with specific optical properties for use in devices like organic light-emitting diodes (OLEDs) or as optical sensors.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting molecular reactivity. The map uses a color scale to indicate different potential values: red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

While a specific MESP map for Quinoline, 5,7-dimethyl- is not available, this analysis is a standard component of computational studies on related heterocyclic systems. For instance, MESP analysis has been used to identify reactive sites on complex derivatives containing a 5,7-dimethyl-substituted ring system, providing insight into how the molecule interacts with other reactants. researchgate.net

Calculation of Global Reactivity Descriptors

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

These parameters are calculated from the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO). Such descriptors have been computed for various quinoline derivatives to compare their stability and reactivity profiles. researchgate.netresearchgate.netresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to partition a molecule into atomic basins. This analysis provides a rigorous definition of atoms within a molecule and characterizes the chemical bonds between them. QTAIM is particularly useful for studying non-covalent interactions, such as hydrogen bonds and van der Waals forces.

QTAIM has been applied to complex molecules containing a 5,7-dimethyl substituted framework to explore and quantify intermolecular interactions that contribute to molecular stability. researchgate.net This type of analysis can reveal, for example, the nature and strength of hydrogen bonds within a crystal structure. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that allow for the detailed examination of molecular behavior at the atomic level. These techniques are instrumental in predicting how a ligand might interact with a biological target and in assessing the stability of such interactions over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Research on derivatives of Quinoline, 5,7-dimethyl- has demonstrated the utility of molecular docking in elucidating potential biological activities. For instance, a study involving 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092), a derivative of the core compound, investigated its interaction with Cyclin-Dependent Kinase 2 (CDK2), a critical target in cancer therapy. The molecular docking analysis revealed specific interactions that are believed to contribute to its anticancer potential. nih.gov

The binding affinity of these compounds is influenced by various thermodynamic interactions. acs.org The insights gained from such docking studies are crucial for understanding the molecular basis of the observed biological activity and for the rational design of more potent derivatives. nih.govacs.org

Table 1: Molecular Docking Interactions of a 5,7-dimethylquinoline Derivative with CDK2

| Interacting Residue | Interaction Type |

| Not Specified | Thermodynamic Interactions |

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. These simulations can validate docking results and offer deeper insights into the behavior of the complex in a simulated physiological environment.

While specific MD simulation studies on Quinoline, 5,7-dimethyl- were not found, research on other quinoline derivatives highlights the methodology's importance. For example, MD simulations have been used to assess the stability of quinoline derivatives complexed with various protein targets. nih.gov The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bond formation over the simulation period helps in understanding the stability of the protein-ligand complex. nih.gov

In studies of other quinoline derivatives, MD simulations have been performed for time scales such as 100 ns to observe the dynamic behavior of the ligand within the protein's binding site. mdpi.com These simulations can reveal the flexibility of different parts of the protein and the ligand, and how their interactions evolve, providing a more realistic picture than static docking models. nih.gov The conformational stability and interaction dynamics elucidated by MD simulations are critical for confirming the potential of a compound as a modulator of protein function.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicability to Quinoline, 5,7-dimethyl- Derivatives in Chemical Design)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for optimizing lead compounds.

A study on 5,7-dimethylquinoline-3-carbonitrile derivatives as potentiators of the F508del cystic fibrosis transmembrane conductance regulator (CFTR) protein provides a case in point for the application of QSAR in the context of 5,7-dimethylquinoline derivatives. arabjchem.org This research highlighted that the presence of the 5,7-dimethylquinoline-3-carbonitrile core was more effective compared to congeners with a monomethyl-substituted quinoline ring. arabjchem.org

The developed QSAR model demonstrated good predictive power, with a cross-validated r² (r²cv) of 0.74 and a test set r² (r²pred) of 0.86. arabjchem.org Such robust models allow for the virtual screening and design of new derivatives with potentially enhanced potency. The study also noted that the 5,7-dimethylquinoline core only partially mimicked the hydrophobic and π-π stacking interactions of a known potent compound, suggesting areas for further structural modification. arabjchem.org

Table 2: Statistical Parameters of a QSAR Model for 5,7-dimethylquinoline-3-carbonitrile Derivatives

| Statistical Parameter | Value |

| Cross-validated r² (r²cv) | 0.74 |

| Non-cross validated r² (r²ncv) | 0.90 |

| Root Mean Square Error (RMSE) | 0.347 |

| Test set r² (r²pred) | 0.86 |

These computational and theoretical investigations underscore the importance of in silico methods in modern chemical and pharmaceutical research. By providing detailed atomic-level insights, they accelerate the discovery and development of novel compounds based on the Quinoline, 5,7-dimethyl- scaffold.

Advanced Applications and Research Frontiers of Quinoline, 5,7 Dimethyl in Chemical Sciences

Materials Science and Engineering

The unique molecular architecture of 5,7-dimethylquinoline serves as a foundational building block in the creation of novel organic materials. Its derivatives are being extensively investigated for their utility in high-performance electronic and optical devices.

Design and Synthesis for Organic Light-Emitting Diodes (OLEDs) and Photophysical Properties